molecular formula C19H18O5S B2589682 (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate CAS No. 623122-61-2

(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Cat. No.: B2589682
CAS No.: 623122-61-2
M. Wt: 358.41
InChI Key: WYWKEGLRXMLGKK-ZDLGFXPLSA-N
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Description

The compound of interest is a benzofuran derivative characterized by a Z-configured benzylidene substituent at the 2-position and a methanesulfonate ester at the 6-position. Its structure includes a 4-isopropylbenzylidene group (C₆H₄-C(CH₃)₂) attached to the benzofuran core, which confers steric bulk and lipophilicity. The methanesulfonate group enhances solubility in polar solvents and may influence bioactivity by acting as a leaving group in biochemical interactions. While direct biological data for this compound are absent in the provided evidence, its structural features align with derivatives studied for applications in medicinal chemistry, such as kinase inhibition or anti-inflammatory activity .

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5S/c1-12(2)14-6-4-13(5-7-14)10-18-19(20)16-9-8-15(11-17(16)23-18)24-25(3,21)22/h4-12H,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWKEGLRXMLGKK-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a synthetic organic molecule with potential biological activities. Its structure comprises a benzofuran core, which is known for various pharmacological properties. This article reviews its biological activity, supported by data from recent studies and case analyses.

  • Molecular Formula : C19H18O5S
  • Molecular Weight : 358.41 g/mol
  • CAS Number : 929505-63-5

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, a study demonstrated that benzofuran derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. In vitro studies have highlighted its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values reveal that it has a broad-spectrum antibacterial effect, particularly notable against Staphylococcus aureus and Candida albicans .

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound's profile. Research indicates that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Benzofuran Core : Essential for interaction with biological targets.
  • Methanesulfonate Group : Enhances solubility and bioavailability.
  • Isopropyl Substituent : Modulates lipophilicity, affecting membrane permeability.

Study 1: Antitumor Efficacy

In a study involving various cancer cell lines, the compound was tested for its ability to inhibit cell growth. Results indicated that it significantly reduced viability in HepG2 liver cancer cells and exhibited a dose-dependent response.

Study 2: Antimicrobial Testing

A series of experiments evaluated the antimicrobial properties using the disk diffusion method. The compound displayed effective inhibition zones against E. coli , suggesting potential use as an antimicrobial agent in clinical settings .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntitumorHepG2Reduced cell viability
AntimicrobialStaphylococcus aureusInhibition at MIC 15.62 µg/mL
Antioxidant-Significant free radical scavenging

Comparison with Similar Compounds

Structural Analog Overview

The following analogs share the benzofuranone core but differ in substituents at the 2- and 6-positions. Key variations include:

Compound Name Substituent at 2-Position Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Isopropylbenzylidene Methanesulfonate Not provided Not provided High lipophilicity (isopropyl), moderate polarity (sulfonate)
[(2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl] methanesulfonate 2,4-Dimethoxybenzylidene Methanesulfonate C₁₈H₁₆O₇S 376.38 Increased polarity (methoxy groups), planar aromatic system
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl] 4-methoxybenzenesulfonate Pyridin-3-ylmethylidene 4-Methoxybenzenesulfonate C₂₁H₁₆NO₆S 409.06 Heteroaromatic substituent (pyridine), enhanced π-stacking potential
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 4-tert-Butylbenzylidene Methoxyacetate C₂₂H₂₂O₅ 366.40 Extreme lipophilicity (tert-butyl), ester group for hydrolytic stability
[(2Z)-3-oxo-2-(2,4,5-trimethoxyphenylmethylidene)-1-benzofuran-6-yl] methanesulfonate 2,4,5-Trimethoxybenzylidene Methanesulfonate C₂₀H₁₈O₈S 418.42 High polarity (three methoxy groups), potential for hydrogen bonding
[(2Z)-2-(2,5-dimethoxyphenylmethylidene)-3-oxo-1-benzofuran-6-yl] methanesulfonate 2,5-Dimethoxybenzylidene Methanesulfonate C₁₉H₁₈O₇S 398.40 Balanced polarity (two methoxy groups), meta/para substitution effects

Substituent Effects on Physicochemical Properties

  • Lipophilicity :

    • The target compound’s 4-isopropyl group increases lipophilicity compared to methoxy-substituted analogs (e.g., ). However, the tert-butyl analog exhibits even higher hydrophobicity, which may reduce aqueous solubility.
    • Methoxy groups (e.g., in ) enhance polarity and water solubility but may reduce membrane permeability.
  • The pyridine substituent in introduces electron-withdrawing character, which could modulate electrophilic interactions.
  • Steric Considerations :

    • Bulky substituents like tert-butyl or isopropyl (target compound) may hinder binding to sterically sensitive biological targets.
    • Planar substituents (e.g., pyridine in ) facilitate π-π stacking, relevant for interactions with aromatic residues in enzymes.

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